3,6-Diethynyl-9-tetradecyl-9H-carbazole
Description
Significance of Carbazole (B46965) Scaffolds in Conjugated Systems for Organic Electronics
The carbazole moiety, a tricyclic aromatic amine, is a cornerstone in the design of high-performance organic electronic materials. researchgate.net Its widespread use stems from a unique combination of advantageous electronic and physical properties. Carbazoles are inherently electron-rich and exhibit excellent hole-transporting capabilities, a critical function in many organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netresearchgate.net
Furthermore, the rigid and planar structure of the carbazole unit contributes to high thermal and morphological stability, leading to devices with longer operational lifetimes. researchgate.net The electronic properties of carbazole derivatives can be readily tuned through chemical modification at several positions on the carbazole ring, allowing for the precise control of energy levels and optical properties. mdpi.com This versatility has led to their application as emitters, hosts for phosphorescent materials in OLEDs, and as hole-transporting layers in perovskite solar cells. researchgate.netmagtech.com.cn The development of fused-ring carbazole derivatives has further expanded their potential by creating even more extended π-electron systems.
Rationale for 3,6-Diethynyl Functionalization for Polymerization and Extended π-Conjugation
The introduction of ethynyl (B1212043) (acetylenic) groups at the 3 and 6 positions of the carbazole core is a strategic choice for the construction of highly conjugated polymers. These ethynyl groups serve as reactive sites for polymerization, most commonly through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. This reaction allows for the efficient formation of carbon-carbon bonds between the diethynyl-carbazole monomer and various aromatic dihalides, leading to the creation of well-defined, high-molecular-weight polymers.
The resulting poly(carbazole-ethynylene)s possess a highly conjugated backbone. The linear and rigid nature of the ethynyl linker ensures an effective extension of the π-electron delocalization along the polymer chain. This extended conjugation is crucial for efficient charge transport and desirable optical properties, such as strong absorption and emission in the visible and ultraviolet regions of the electromagnetic spectrum. The 3,6-substitution pattern specifically leads to a more linear and rigid polymer chain compared to other substitution patterns, which can facilitate ordered packing in the solid state and enhance charge mobility.
Role of N-Tetradecyl Substitution in Monomer and Polymer Processability
While the rigid, conjugated backbone of poly(3,6-diethynyl-carbazole) is desirable for its electronic properties, it also leads to significant challenges in terms of solubility and processability. Highly conjugated polymers are often intractable, making their purification and fabrication into thin films for electronic devices difficult. To overcome this, a long, flexible alkyl chain, in this case, a tetradecyl group (C₁₄H₂₉), is attached to the nitrogen atom of the carbazole ring.
The N-tetradecyl chain serves as a solubilizing group, disrupting the strong intermolecular interactions between the rigid polymer backbones and allowing the material to dissolve in common organic solvents. This enhanced solubility is critical for solution-based processing techniques such as spin-coating and printing, which are essential for the large-scale and low-cost manufacturing of organic electronic devices. The length of the alkyl chain can also influence the morphology and solid-state packing of the polymer films, which in turn can affect their electronic performance. Longer alkyl chains can promote a more ordered, face-on orientation of the polymer backbone relative to the substrate, which is often beneficial for charge transport in devices like organic field-effect transistors.
Overview of Research Trajectories for Ethynyl-Substituted Carbazole Derivatives
Research into ethynyl-substituted carbazole derivatives is a vibrant and evolving area within the field of organic materials. The primary focus of this research is to harness the unique combination of the carbazole core's electronic properties and the ethynyl group's ability to extend π-conjugation and form rigid, linear structures.
One major research trajectory involves the synthesis of novel conjugated polymers and oligomers for applications in OLEDs. mdpi.com By carefully selecting the co-monomers to be polymerized with 3,6-diethynyl-carbazole derivatives, researchers can fine-tune the emission color, quantum efficiency, and charge-transport properties of the resulting materials. These materials are being explored as both emissive layers and host materials in OLED devices.
Another significant area of investigation is their use in organic solar cells. The broad absorption and good hole-transporting properties of ethynyl-carbazole-based polymers make them attractive candidates for the active layer in bulk heterojunction solar cells. researchgate.net
Furthermore, ethynyl-substituted carbazoles serve as versatile building blocks for the construction of more complex, multidimensional conjugated architectures. Researchers are exploring their use in the synthesis of dendrimers and other supramolecular structures, where the rigid ethynyl linkers can be used to create well-defined and stable nanoscale materials with unique photophysical properties. The ongoing research in this area continues to push the boundaries of organic electronics, with ethynyl-substituted carbazoles playing a crucial role in the development of next-generation materials.
Structure
2D Structure
3D Structure
Properties
CAS No. |
188740-71-8 |
|---|---|
Molecular Formula |
C30H37N |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
3,6-diethynyl-9-tetradecylcarbazole |
InChI |
InChI=1S/C30H37N/c1-4-7-8-9-10-11-12-13-14-15-16-17-22-31-29-20-18-25(5-2)23-27(29)28-24-26(6-3)19-21-30(28)31/h2-3,18-21,23-24H,4,7-17,22H2,1H3 |
InChI Key |
YZEWQWSWZGQUME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN1C2=C(C=C(C=C2)C#C)C3=C1C=CC(=C3)C#C |
Origin of Product |
United States |
Synthetic Methodologies for 3,6 Diethynyl 9 Tetradecyl 9h Carbazole and Its Precursors
Multi-step Synthesis of the 9-Tetradecylcarbazole Core
The initial and foundational step in the synthesis of the target molecule is the formation of the 9-tetradecylcarbazole core. This is achieved through the N-alkylation of carbazole (B46965), a reaction that introduces the long tetradecyl chain at the nitrogen atom of the carbazole ring.
N-Alkylation of Carbazole with Long-Chain Alkyl Halides
The N-alkylation of carbazole is a well-established synthetic transformation. In the context of synthesizing 9-tetradecylcarbazole, the reaction typically involves the deprotonation of the carbazole nitrogen followed by nucleophilic substitution with a long-chain alkyl halide, such as 1-bromotetradecane (B124005) or 1-iodotetradecane. researchgate.net The choice of the alkyl halide can influence the reaction rate, with iodides generally being more reactive than bromides.
A common approach involves reacting carbazole with a suitable base to generate the carbazolide anion, which then acts as a nucleophile. Various bases can be employed, including alkali metal hydroxides (e.g., potassium hydroxide), carbonates (e.g., potassium carbonate), and stronger bases like sodium hydride. nih.govbeilstein-journals.org The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972) to facilitate the dissolution of the reactants and promote the nucleophilic substitution. nih.govrsc.org
Optimization of Alkylation Reaction Conditions and Yields
The efficiency of the N-alkylation of carbazole can be significantly influenced by the reaction conditions. Researchers have explored various parameters to optimize the yield of 9-tetradecylcarbazole. These parameters include the choice of base, solvent, temperature, and the use of phase-transfer catalysts or microwave irradiation.
Microwave-assisted synthesis has emerged as a rapid and efficient method for the N-alkylation of carbazole. researchgate.netresearchgate.netsemanticscholar.org This technique can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods. For instance, the reaction of carbazole with an alkyl halide in the presence of potassium carbonate and a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB) under microwave irradiation can afford the N-alkylated product in high yields within minutes. researchgate.net
The selection of the base and solvent system is also crucial. A study on the N-alkylation of indazole, a related heterocyclic compound, highlighted that the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can provide excellent regioselectivity and high conversion rates. beilstein-journals.org Similar principles can be applied to the alkylation of carbazole, where the appropriate choice of a strong, non-nucleophilic base can efficiently deprotonate the carbazole nitrogen without competing side reactions.
| Parameter | Condition | Effect on Yield | Reference |
| Method | Microwave Irradiation | Increased reaction rate, high yields | researchgate.netresearchgate.netsemanticscholar.org |
| Base | Potassium Carbonate (with TBAB) | Effective under microwave conditions | researchgate.net |
| Base | Sodium Hydride | High conversion | beilstein-journals.org |
| Solvent | Dimethylformamide (DMF) | Good solubility of reactants | rsc.org |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Phase-transfer catalyst, enhances reaction rate | researchgate.net |
Regioselective Halogenation at 3,6-Positions of 9-Tetradecylcarbazole
Following the successful synthesis of the 9-tetradecylcarbazole core, the next critical step is the introduction of halogen atoms at the 3 and 6 positions of the carbazole ring. This regioselective halogenation is a key transformation that sets the stage for the subsequent introduction of the ethynyl (B1212043) groups.
Synthesis of 3,6-Dihalo-9-tetradecyl-9H-carbazole Intermediates
The synthesis of 3,6-dihalo-9-tetradecyl-9H-carbazole intermediates is typically achieved through electrophilic aromatic substitution. The carbazole ring is activated towards electrophilic attack, and the 3 and 6 positions are electronically favored for substitution. Common halogenating agents such as bromine (Br₂) and N-bromosuccinimide (NBS) are used for bromination, while iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent can be used for iodination. cmu.eduresearchgate.net
For example, the treatment of a 9-alkylcarbazole with two equivalents of bromine in a suitable solvent like chloroform (B151607) or carbon tetrachloride at room temperature can lead to the formation of the 3,6-dibromo derivative in good yield. cmu.edu Similarly, 3,6-diiodocarbazoles can be synthesized using reagents like bis(pyridine)iodonium tetrafluoroborate (B81430) (IPy₂BF₄), which has been shown to be an effective diiodination reagent for carbazole and its derivatives. researchgate.net
Comparison of Halogenation Reagents and Selectivity
The choice of halogenating reagent is critical for achieving high regioselectivity and yield in the synthesis of 3,6-dihalo-9-tetradecyl-9H-carbazole. Different reagents exhibit varying levels of reactivity and selectivity.
N-Halosuccinimides, such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), are often preferred over molecular halogens due to their ease of handling and the milder reaction conditions they typically require. tcichemicals.com For instance, tribromoisocyanuric acid (TBCA) and trichloroisocyanuric acid (TCCA) have been reported as excellent reagents for the direct halogenation of electron-rich aromatics under solvent-free conditions, affording high yields of the halogenated products. researchgate.net
Microwave irradiation has also been successfully applied to the halogenation of carbazole and other aromatic compounds, offering an environmentally benign method. rsc.org The use of a hydrogen peroxide-hydrohalic acid system under microwave irradiation provides a novel and effective route for chlorination, bromination, and iodination. rsc.org
| Halogenating Reagent | Halogen Introduced | Advantages | Reference |
| N-Bromosuccinimide (NBS) | Bromine | Milder conditions, easier handling | tcichemicals.com |
| Tribromoisocyanuric Acid (TBCA) | Bromine | High yield, solvent-free conditions | researchgate.net |
| Bis(pyridine)iodonium tetrafluoroborate (IPy₂BF₄) | Iodine | Excellent yield for diiodination | researchgate.net |
| Hydrogen Peroxide/Hydrohalic Acid (Microwave) | Chlorine, Bromine, Iodine | Environmentally benign, effective | rsc.org |
Introduction of Ethynyl Groups via Cross-Coupling Reactions
The final and most crucial step in the synthesis of 3,6-Diethynyl-9-tetradecyl-9H-carbazole is the introduction of the ethynyl groups onto the 3,6-dihalo-9-tetradecyl-9H-carbazole intermediate. This is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Sonogashira coupling.
The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. rsc.orgbeilstein-journals.orgajol.info For the synthesis of the target compound, 3,6-dihalo-9-tetradecyl-9H-carbazole is reacted with a protected or unprotected terminal alkyne, such as trimethylsilylacetylene (B32187) or ethynyltrimethylsilane, followed by deprotection if necessary. cmu.edu
The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency of the Sonogashira coupling. Common palladium catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]. rsc.orgbeilstein-journals.org Copper(I) iodide is a frequently used co-catalyst. The base, typically an amine such as triethylamine (B128534) or diisopropylamine, is required to neutralize the hydrogen halide formed during the reaction. The reaction is often carried out in solvents like tetrahydrofuran (THF) or toluene (B28343). rsc.org
Sonogashira Coupling for the Synthesis of 3,6-Bis(trimethylsilylethynyl)-9-tetradecyl-9H-carbazole
The primary method for introducing the ethynyl groups onto the carbazole core is the Sonogashira cross-coupling reaction. libretexts.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In this specific synthesis, the precursor 3,6-dibromo-9-tetradecyl-9H-carbazole is coupled with trimethylsilylacetylene (TMSA). The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling (Glaser coupling) and ensuring that the reaction proceeds to form the desired disubstituted product. cmu.eduresearchgate.net
The reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base. libretexts.org The synthesis of the protected intermediate, 3,6-bis(trimethylsilylethynyl)-9-tetradecyl-9H-carbazole, is achieved by reacting 3,6-dibromo-9-(4-(3,3-diethyltriazenyl)-phenyl)-carbazole with trimethylsilylacetylene. cmu.edu This transformation is a foundational step, as the TMS-protected derivative is more stable and easier to handle than the final deprotected monomer.
A typical reaction setup involves dissolving the dibrominated carbazole precursor in a suitable solvent, such as piperidine (B6355638) or a mixture of toluene and an amine like triethylamine. The palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) salt like copper(I) iodide (CuI) are then added. Finally, trimethylsilylacetylene is introduced, and the mixture is heated to ensure the reaction goes to completion. The progress of the reaction is often monitored using thin-layer chromatography (TLC). nih.gov
Table 1: Typical Reaction Conditions for Sonogashira Coupling
| Parameter | Condition | Purpose |
| Aryl Halide | 3,6-dibromo-9-tetradecyl-9H-carbazole | Carbazole core substrate |
| Alkyne | Trimethylsilylacetylene (TMSA) | Source of the ethynyl group (protected) |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Facilitates C-C bond formation |
| Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne |
| Base | Triethylamine (TEA) or Piperidine | Neutralizes HX by-product, acts as solvent |
| Solvent | Toluene, DMF, or Piperidine | Dissolves reactants |
| Temperature | Room temperature to 100 °C | Provides energy for reaction activation |
Desilylation Strategies for Terminal Ethynyl Functionality in this compound
Once the 3,6-bis(trimethylsilylethynyl)-9-tetradecyl-9H-carbazole intermediate has been synthesized and purified, the trimethylsilyl protecting groups must be removed to yield the terminal alkyne functionalities of the target monomer. This deprotection, or desilylation, step is critical and must be performed under mild conditions to avoid degradation of the sensitive ethynyl groups.
A common and effective method for the desilylation of TMS-protected alkynes is treatment with a mild base. cmu.edu For carbazole derivatives, a solution of potassium carbonate (K₂CO₃) in a mixture of solvents like methanol (B129727) and dichloromethane (B109758) is frequently employed. cmu.edu The reaction is typically carried out at room temperature and can be monitored by TLC to track the disappearance of the starting material and the appearance of the more polar product.
Another widely used reagent for TMS deprotection is tetra-n-butylammonium fluoride (B91410) (TBAF). However, for substrates with other sensitive functional groups, milder basic conditions like K₂CO₃ are often preferred. The choice of desilylation agent and conditions is crucial to achieve a high yield of the final product without inducing side reactions.
Table 2: Comparison of Desilylation Methods
| Reagent | Conditions | Advantages | Disadvantages |
| Potassium Carbonate (K₂CO₃) | Methanol/Dichloromethane, Room Temp | Mild, inexpensive, easy workup | May be slower than other methods |
| Tetrabutylammonium Fluoride (TBAF) | THF, Room Temp | Highly effective, fast reaction | More expensive, can be too harsh for some substrates |
| Silver Fluoride (AgF) | Methanol, Room Temp | Effective for sterically hindered groups like TIPS | Requires use of a silver salt |
Catalytic Systems and Ligand Effects in Cross-Coupling Procedures
The efficiency and success of the Sonogashira coupling are highly dependent on the catalytic system employed. libretexts.org The system comprises a palladium precursor and specific ligands, often in conjunction with a copper(I) co-catalyst.
Catalytic Systems: The most common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org While effective, these catalysts may require relatively high loadings. Research has focused on developing more active catalysts, including those with bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands. acs.orgorganic-chemistry.org NHC-palladium complexes have shown high stability and catalytic activity, promoting the coupling under mild conditions. organic-chemistry.org In some cases, copper-free Sonogashira reactions are utilized to prevent the formation of alkyne homocoupling byproducts, though this often requires specific ligands to facilitate the catalytic cycle. libretexts.org
Ligand Effects: The ligands coordinated to the palladium center play a crucial role in the catalyst's stability and reactivity.
Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard ligand. However, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition (a key step in the catalytic cycle) and improve catalyst turnover. Bidentate phosphine ligands such as dppe (1,2-bis(diphenylphosphino)ethane) and dppf (1,1'-bis(diphenylphosphino)ferrocene) have also been used. The choice of ligand can influence the regioselectivity of the coupling in molecules with multiple, distinct halogen atoms. rsc.org
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong electron-donating ligands that form very stable complexes with palladium. acs.org These catalysts can exhibit high activity, allowing for lower catalyst loadings and often functioning under milder conditions. organic-chemistry.org
Nitrogen-based Ligands: Simple nitrogen-containing ligands, such as those derived from imidazoles or oxazolines, can also be effective in palladium-catalyzed Sonogashira couplings, particularly in copper-free systems. libretexts.org Glycosyl triazoles have been introduced as efficient ligands for copper-catalyzed Sonogashira reactions to minimize homocoupling side reactions. organic-chemistry.orgnih.gov
The selection of the appropriate catalyst and ligand system is determined by the specific substrate, desired reaction conditions (e.g., temperature, reaction time), and the need to minimize side products.
Purification and Isolation Techniques for High-Purity Monomer Synthesis
The synthesis of high-purity this compound is paramount, as impurities can significantly hinder subsequent polymerization reactions and negatively impact the performance of the resulting materials. Therefore, rigorous purification techniques are employed after each synthetic step.
Chromatography: Column chromatography is the most common method for purifying the intermediates and the final product. researchgate.net A silica (B1680970) gel stationary phase is typically used, with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane and hexane. nih.govmdpi.com The polarity of the eluent is carefully optimized to achieve good separation between the desired product and any unreacted starting materials, byproducts, or catalyst residues. The progress of the separation is monitored by TLC.
Recrystallization: After chromatographic purification, recrystallization is often performed to achieve the highest possible purity. This technique relies on the difference in solubility of the compound and impurities in a given solvent system at different temperatures. A suitable solvent or solvent mixture is chosen in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Cooling the saturated solution slowly allows for the formation of highly pure crystals of the target monomer.
Characterization: The purity and identity of the final product are confirmed through various analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Elemental Analysis: Determines the elemental composition (C, H, N) of the product, providing a final check on its purity.
Through a combination of these purification and analytical methods, this compound can be isolated as a high-purity monomer suitable for advanced applications.
Advanced Spectroscopic and Structural Characterization of 3,6 Diethynyl 9 Tetradecyl 9h Carbazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3,6-Diethynyl-9-tetradecyl-9H-carbazole, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed map of the molecular framework.
Proton (¹H) NMR Assignments for Aromatic, Ethynyl (B1212043), and Alkyl Protons
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the three main components of the molecule: the carbazole (B46965) aromatic core, the terminal ethynyl protons, and the long N-tetradecyl alkyl chain.
The aromatic region, typically observed between 7.0 and 8.5 ppm, displays signals for the six protons on the carbazole ring. libretexts.org Due to the C₂ symmetry of the 3,6-disubstituted carbazole, these six protons give rise to three unique signals. The protons H-1 and H-8 are chemically equivalent, as are H-2 and H-7, and H-4 and H-5. The substitution pattern leads to a predictable set of splitting patterns. For similar 3,6-disubstituted carbazoles, the H-4 and H-5 protons typically appear as a doublet, while the H-2 and H-7 protons show up as a doublet of doublets, and the H-1 and H-8 protons appear as another doublet. mdpi.com
The ethynyl protons (≡C-H) are highly characteristic and are expected to produce a sharp singlet in a distinct region of the spectrum, typically around 3.0-3.3 ppm. libretexts.org The integration of this signal would correspond to two protons.
The N-tetradecyl chain protons appear in the upfield region of the spectrum (approximately 0.8-4.4 ppm). The signals can be assigned as follows: a triplet corresponding to the two protons on the carbon adjacent to the carbazole nitrogen (α-CH₂), a broad multiplet representing the 24 protons of the twelve methylene (B1212753) groups in the middle of the chain ((CH₂)₁₂), and a triplet at the most upfield position (around 0.88 ppm) from the three protons of the terminal methyl (CH₃) group. nih.gov
Table 1: Expected ¹H NMR Chemical Shift Assignments
| Proton Type | Position | Expected Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|---|
| Aromatic | H-4, H-5 | ~8.3 | Doublet (d) |
| Aromatic | H-2, H-7 | ~7.6 | Doublet of Doublets (dd) |
| Aromatic | H-1, H-8 | ~7.4 | Doublet (d) |
| Alkyl (α-CH₂) | N-CH₂- | ~4.3 | Triplet (t) |
| Ethynyl | ≡C-H | ~3.1 | Singlet (s) |
| Alkyl | -(CH₂)₁₂- | ~1.2-1.4 | Multiplet (m) |
Carbon (¹³C) NMR Analysis for Carbon Framework Confirmation
The ¹³C NMR spectrum provides complementary information that confirms the carbon skeleton of the molecule. Due to the molecule's symmetry, the 30 carbon atoms are expected to produce 15 distinct signals.
The aromatic carbons of the carbazole ring typically resonate in the 110-145 ppm range. libretexts.orgresearchgate.net The spectrum would show eight signals for the twelve carbazole carbons: six for the protonated carbons and two for the quaternary carbons bonded to the nitrogen atom. The carbons directly attached to the electron-withdrawing ethynyl groups (C-3 and C-6) and the nitrogen-adjacent quaternary carbons (C-4a, C-4b, C-8a, C-9a) would have distinct chemical shifts. researchgate.netmdpi.com
The two carbons of the ethynyl groups (C≡C) are readily identified by their characteristic chemical shifts in the range of 70-90 ppm. wisc.edu The terminal, proton-bearing carbon (≡C-H) and the internal carbon bonded to the carbazole ring (C-C≡) will have slightly different shifts within this range.
The fourteen carbons of the tetradecyl chain will appear in the upfield region of the spectrum, typically between 14 and 45 ppm. Distinct signals are expected for the carbon attached to the nitrogen (C-α), the adjacent carbon (C-β), and the terminal methyl carbon, with the remaining methylene carbons appearing as a cluster of signals. libretexts.org
Table 2: Expected ¹³C NMR Chemical Shift Assignments
| Carbon Type | Position | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic | Carbazole Ring Carbons | 110-145 |
| Alkynyl | -C≡CH | 70-90 |
| Alkyl | N-CH₂ (Cα) | ~43 |
| Alkyl | -CH₂- chain | 22-32 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Characteristic Vibrations of Ethynyl and Carbazole Moieties
The IR spectrum of this compound would prominently feature the characteristic vibrational bands of the terminal alkyne (ethynyl) groups. A sharp, strong absorption band around 3330-3270 cm⁻¹ corresponds to the stretching vibration of the ≡C-H bond. orgchemboulder.comlibretexts.org Additionally, the carbon-carbon triple bond (C≡C) stretching vibration appears as a weak to medium intensity band in the 2260-2100 cm⁻¹ region. libretexts.orgorgchemboulder.comdummies.com
The carbazole moiety is identified by several bands. Aromatic C-H stretching vibrations are observed as a series of bands above 3000 cm⁻¹. spectroscopyonline.com The stretching vibrations of the carbon-carbon double bonds (C=C) within the aromatic rings typically appear in the 1600-1450 cm⁻¹ region.
Furthermore, the presence of the long tetradecyl chain is confirmed by C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range, corresponding to the methylene and methyl groups. libretexts.org
Table 3: Key IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Terminal Alkyne | ≡C-H Stretch | 3330-3270 | Strong, Sharp |
| Aromatic | C-H Stretch | >3000 | Medium |
| Alkyl | C-H Stretch | 2850-2950 | Strong |
| Alkyne | C≡C Stretch | 2100-2260 | Weak-Medium |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by absorptions arising from π-π* transitions within the extended conjugated system of the carbazole core and the ethynyl substituents. The carbazole unit itself has characteristic absorption bands, which are significantly influenced by the attached conjugated groups. researchgate.net The introduction of ethynyl groups at the 3 and 6 positions extends the π-conjugation, leading to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted carbazole. Typical carbazole-based chromophores exhibit strong absorption bands in the range of 300-400 nm. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy. This allows for the unambiguous determination of its elemental formula, thus confirming its identity and assessing its purity.
For this compound, the molecular formula is C₃₀H₃₇N. The theoretical exact monoisotopic mass can be calculated based on the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N). An experimental HRMS measurement would aim to find the molecular ion peak [M]⁺ or a protonated species [M+H]⁺ that matches this calculated value to within a few parts per million (ppm), providing strong evidence for the successful synthesis and purity of the target compound.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Carbazole |
| 3,6-diiodo-carbazole |
| 3,6-dicarbonitrile-carbazole |
X-ray Crystallography for Solid-State Molecular Conformation
As of the latest available research, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible literature. The successful growth of single crystals suitable for X-ray crystallography is a prerequisite for this technique, and it is possible that obtaining such crystals for this specific compound has been challenging. Factors such as the long, flexible tetradecyl chain can introduce conformational disorder, which may hinder the formation of a well-ordered crystal lattice necessary for high-quality diffraction data.
While direct crystallographic data for this compound is not available, analysis of closely related carbazole derivatives provides valuable insights into the expected solid-state conformation. In numerous studies of 3,6-disubstituted and 9-alkylated carbazoles, the central carbazole core is observed to be essentially planar. This planarity is a key feature of the carbazole ring system.
Should single crystals of this compound be successfully obtained and analyzed in the future, X-ray crystallography would provide precise, quantitative data on its molecular structure. This would include:
Bond Lengths and Angles: Definitive measurements of all bond lengths and angles within the molecule, confirming the geometry of the carbazole core, the ethynyl groups, and the tetradecyl chain.
Molecular Conformation: The precise dihedral angles between the carbazole plane and the substituents, revealing the three-dimensional shape of the molecule in the solid state.
Intermolecular Interactions: Detailed information on how the molecules pack together in the crystal lattice, including any π-π stacking interactions between carbazole cores or other non-covalent interactions.
Unit Cell Parameters: The dimensions and angles of the unit cell, along with the space group, which describe the symmetry of the crystal.
Such data would be invaluable for understanding the structure-property relationships of this material, particularly in the context of its applications in organic electronics, where solid-state morphology plays a crucial role in performance.
Table 1: Anticipated Crystallographic Data Parameters for this compound
| Parameter | Expected Information (Based on Analogs) |
| Crystal System | Likely to be in a lower symmetry system such as monoclinic or triclinic, common for complex organic molecules. |
| Space Group | Would describe the symmetry elements present in the crystal lattice. |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°). These would define the size and shape of the repeating unit in the crystal. |
| Z (Molecules per Unit Cell) | The number of molecules contained within one unit cell. |
| Key Dihedral Angles | Would quantify the planarity of the carbazole core and the orientation of the ethynyl and tetradecyl groups relative to the core. |
| Intermolecular Contacts | Would identify and quantify short contacts between molecules, such as π-stacking distances, indicative of intermolecular forces. |
This table is predictive and awaits experimental verification through single-crystal X-ray diffraction analysis.
Polymerization Strategies Utilizing 3,6 Diethynyl 9 Tetradecyl 9h Carbazole As a Monomer
Homopolymerization via Ethynyl (B1212043) Linkages: Synthesis of Poly(3,6-diethynyl-9-tetradecyl-9H-carbazole)
The terminal alkyne functionalities of this compound allow for its homopolymerization through the formation of new carbon-carbon bonds. A primary method for this is oxidative coupling, often referred to as Hay coupling. This reaction typically employs a copper(I) catalyst, such as copper(I) chloride, in the presence of an amine base like N,N,N',N'-tetramethylethylenediamine (TMEDA) and an oxidant, usually oxygen or air.
The polymerization proceeds via the coupling of the terminal ethynyl groups to form 1,3-diyne (or butadiyne) linkages. The resulting polymer, poly(this compound), features a highly conjugated backbone composed of alternating carbazole (B46965) units and diacetylene bridges. This extended π-conjugation imparts interesting optical and electronic properties to the material. The long tetradecyl chain is essential for maintaining solubility, preventing the rigid polymer chains from precipitating out of solution during synthesis.
Table 1: Typical Conditions for Homopolymerization via Oxidative Coupling
| Parameter | Condition | Purpose |
|---|---|---|
| Catalyst System | CuCl/TMEDA | To facilitate the oxidative coupling of terminal alkynes. |
| Oxidant | O₂ or Air | To oxidize Cu(I) to Cu(II) in the catalytic cycle. |
| Solvent | Toluene (B28343), Dichloromethane (B109758), or Chloroform (B151607) | To dissolve the monomer and the growing polymer chain. |
| Temperature | Room Temperature to 50°C | To control the reaction rate and prevent side reactions. |
Copolymerization Approaches with Complementary Co-monomers
Copolymerization significantly broadens the scope of materials that can be synthesized from this compound, allowing for the fine-tuning of their properties by incorporating other functional units.
Sonogashira coupling is a powerful and widely used cross-coupling reaction to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a mild base. nih.govlibretexts.org For polymerization, this compound can be reacted with various dihaloaromatic co-monomers.
This step-growth polycondensation reaction results in fully conjugated polymers where the carbazole units are linked to the co-monomer units via ethynylene (-C≡C-) bridges. The properties of the resulting polymer can be systematically varied by changing the structure of the dihaloaromatic co-monomer. For example, using electron-donating or electron-accepting co-monomers allows for the tuning of the polymer's electronic energy levels. The reaction is known for its high efficiency and tolerance to a wide range of functional groups, proceeding under mild conditions. wikipedia.orgnih.gov
A particularly important application of Sonogashira copolymerization is the synthesis of donor-acceptor (D-A) copolymers. lookchem.commdpi.com In this molecular design, the electron-rich this compound serves as the electron donor (D) unit. nih.gov It is copolymerized with a dihalogenated co-monomer that has strong electron-accepting (A) properties, such as derivatives of benzothiadiazole, quinoxaline, or diketopyrrolopyrrole.
The resulting D-A structure leads to an intramolecular charge transfer (ICT) interaction from the carbazole unit to the acceptor unit. lookchem.com This ICT has a profound effect on the polymer's optoelectronic properties, most notably by narrowing the highest occupied molecular orbital (HOMO) - lowest unoccupied molecular orbital (LUMO) energy gap. This leads to a red-shift in the absorption and emission spectra compared to the respective homopolymers. By carefully selecting the acceptor unit, the bandgap and energy levels of the copolymer can be precisely tuned, which is highly desirable for applications in organic solar cells, light-emitting diodes, and transistors. rsc.orgnih.gov
Table 2: Examples of Acceptor Co-monomers for D-A Copolymers
| Acceptor Co-monomer (Dihalide) | Resulting Polymer Property |
|---|---|
| 4,7-Dibromo-2,1,3-benzothiadiazole | Narrow bandgap, strong visible light absorption. |
| 2,5-Dibromopyridine | Enhanced electron transport properties. |
| 3,6-Dibromo-N-alkyl-diketopyrrolopyrrole | Broad absorption, high charge carrier mobility. |
Besides the direct involvement of the ethynyl groups, the carbazole nucleus itself can participate in polymerization. Oxidative polymerization can be used to couple carbazole units at positions other than 3 and 6, if they are not protected. However, with the ethynyl groups present, this method is less specific and can lead to complex, cross-linked structures. Oxidative coupling of the carbazole units typically occurs at the 3,6-positions, but since these are functionalized, coupling might be directed to other positions or lead to reactions involving the ethynyl groups. researchgate.net
Cyclotrimerization of the terminal ethynyl groups is another pathway. This reaction, often catalyzed by transition metal complexes like those of cobalt or nickel, involves the [2+2+2] cycloaddition of three alkyne units to form a benzene (B151609) ring. When applied to a difunctional monomer like this compound, this leads to the formation of a highly cross-linked, two-dimensional network. This strategy is a key method for synthesizing Conjugated Microporous Polymers and Covalent Organic Frameworks, as discussed below.
Synthesis of Conjugated Microporous Polymers (CMPs) and Covalent Organic Frameworks (COFs) from Diethynyl Carbazole Monomers
The rigid structure and dual reactive sites of this compound make it an excellent monomer for the construction of porous network polymers such as Conjugated Microporous Polymers (CMPs) and Covalent Organic Frameworks (COFs). mdpi.commdpi.com These materials are characterized by their permanent porosity, high surface area, and extended π-conjugation. rsc.org
CMPs and COFs can be synthesized from this monomer using reactions that form robust, rigid linkages, leading to a 2D or 3D network structure instead of linear chains. Sonogashira coupling polymerization with complementary triangular or tetrahedral multi-halogenated monomers (e.g., 1,3,5-triiodobenzene) is a common method. rsc.org Alternatively, the aforementioned cyclotrimerization of the ethynyl groups can be used to form a network of carbazole units connected by benzene rings. The resulting materials are typically insoluble powders with high thermal and chemical stability. rsc.org Their inherent porosity and conjugated framework make them promising candidates for applications in gas storage, separation, catalysis, and sensing. acs.org
Theoretical and Computational Investigations of 3,6 Diethynyl 9 Tetradecyl 9h Carbazole and Its Polymeric Derivatives
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to determine the ground-state electronic structure and optimized geometry of molecules. For carbazole (B46965) derivatives, calculations are commonly performed using hybrid functionals, such as B3LYP (Becke, three-parameter, Lee–Yang–Parr), combined with Pople-style basis sets like 6-31G(d) or 6-311+G(2d,p). jnsam.comjnsam.comresearchgate.netexplorationpub.com These methods provide a reliable balance between computational cost and accuracy for organic molecules. amazonaws.com
The optimization process systematically alters the molecular geometry to find the lowest energy conformation. For 3,6-Diethynyl-9-tetradecyl-9H-carbazole, calculations would confirm the planarity of the central carbazole core. The linear ethynyl (B1212043) (-C≡CH) groups are expected to lie in the plane of the carbazole ring, extending the π-conjugation. The long tetradecyl (-C₁₄H₂₉) chain attached to the nitrogen atom is conformationally flexible and its orientation relative to the carbazole plane would be determined. Frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. jnsam.com
The electronic structure analysis reveals the distribution of electron density and the nature of chemical bonds. The carbazole moiety is an electron-rich system, and the introduction of ethynyl groups at the 3 and 6 positions further enhances the delocalization of π-electrons across the molecule. nih.gov The tetradecyl chain, being aliphatic, does not participate in the π-conjugation but influences solubility and solid-state packing.
| Parameter | Representative Value | Description |
| C-C (aromatic) | ~1.40 Å | Average bond length within the carbazole benzene (B151609) rings. |
| C-N (carbazole) | ~1.38 Å | Bond length between carbon and nitrogen within the pyrrole (B145914) ring. |
| C-C≡C (ethynyl) | ~1.43 Å | Bond length connecting the ethynyl group to the carbazole ring. |
| C≡C (ethynyl) | ~1.21 Å | Bond length of the acetylene (B1199291) triple bond. |
| C-N-C Angle | ~109° | Angle around the nitrogen atom within the carbazole core. |
| Dihedral Angle | ~0° | Torsional angle describing the planarity of the carbazole core. |
Note: The values in this table are representative of typical 3,6-disubstituted carbazole systems as determined by DFT calculations and are provided for illustrative purposes.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Energy Level Alignment
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior, including its charge transport and optical properties. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key parameter that influences the material's color and electrochemical stability. nankai.edu.cnrsc.org
For this compound, the HOMO is expected to be primarily localized on the electron-donating carbazole core, with significant contributions from the nitrogen atom and the π-systems of the benzene rings. The ethynyl substituents extend the conjugation and also contribute to the HOMO. The LUMO, conversely, is distributed across the entire π-conjugated system, including the ethynyl groups. The long alkyl chain at the 9-position has a negligible effect on the frontier orbital energies but can influence the material's processability and morphology. Arylation or alkylation at the 9-position of carbazoles can, however, shift the HOMO level to lower energy. nankai.edu.cn
The HOMO-LUMO gap of the monomer can be computationally estimated, and this value provides insight into the optical band gap of the corresponding polymer. In polymeric derivatives, inter-chain interactions and conformational effects can further modify these energy levels. Proper alignment of the HOMO and LUMO levels with the work functions of electrodes is critical for efficient charge injection and extraction in electronic devices. nih.gov
| Compound Type | Representative HOMO (eV) | Representative LUMO (eV) | Representative Energy Gap (eV) |
| 3,6-substituted Carbazole Monomer | -5.4 to -5.8 | -0.8 to -1.3 | 4.1 to 4.9 |
| Poly(3,6-carbazole) Derivative | -5.5 to -5.9 | -2.2 to -2.6 | 2.9 to 3.4 |
Note: These values are illustrative, based on DFT calculations for various 3,6-substituted carbazole monomers and polymers, and indicate the expected energy range for the target compound and its derivatives. jnsam.commdpi.com
Time-Dependent DFT (TD-DFT) for Photophysical Property Prediction (Absorption and Emission)
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the excited-state properties of molecules, allowing for the prediction of UV-visible absorption and emission spectra. researchgate.netrsc.orgnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelength (λ_max) and the corresponding oscillator strength (f), which relates to the intensity of the absorption. researchgate.net
For this compound, the lowest energy absorption band is expected to correspond to the HOMO → LUMO transition, which is typically a π → π* transition. mdpi.com The extended π-conjugation provided by the diethynyl substitution is expected to shift the absorption and emission to longer wavelengths compared to unsubstituted carbazole. Calculations for similar carbazole-based chromophores show strong absorption in the UV region. researchgate.net TD-DFT can also be used to optimize the geometry of the first excited state, which is essential for predicting fluorescence emission wavelengths. The difference between the absorption and emission energies is the Stokes shift, which is also an important photophysical parameter. mdpi.com
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Description |
| S₀ → S₁ | ~350 - 380 | > 1.0 | Strong π → π* transition (HOMO → LUMO) |
| S₀ → S₂ | ~300 - 330 | ~0.2 - 0.5 | Weaker higher-energy π → π* transition |
Note: The data represents typical TD-DFT (B3LYP/6-31G(d)) results for 3,6-disubstituted carbazole chromophores and serves as an estimate for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Polymer Chain Packing
While DFT is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems, such as polymer chains in solution or in the solid state, over time. rsc.orgmdpi.com MD simulations model the atoms as classical particles and use a force field (e.g., OPLS, AMBER) to describe the potential energy of the system as a function of atomic positions.
For polymers of this compound, MD simulations can provide critical insights into chain conformation and packing. The rigid polyacetylene-like backbone resulting from the polymerization of ethynyl groups, combined with the bulky and flexible tetradecyl side chains, will dictate the polymer's morphology. Simulations can predict how these long side chains influence inter-chain spacing (π-π stacking distance) and whether they promote or hinder crystalline ordering.
A typical MD simulation involves placing multiple polymer chains in a simulation box, often with solvent molecules, under periodic boundary conditions. rsc.org The system is then allowed to evolve over nanoseconds or longer. Analysis of the resulting trajectories can reveal key structural information, such as the radius of gyration (a measure of chain compactness) and radial distribution functions (which describe the probability of finding neighboring chains at a certain distance). uni-halle.de This information is vital for understanding how the polymer's nanoscale morphology will affect the macroscopic properties of a thin film, such as charge transport and device efficiency.
Charge Transport Modeling and Mobility Predictions
The charge carrier mobility is a measure of how quickly an electron or hole can move through a material under an electric field, a critical parameter for any semiconductor. In disordered organic materials like carbazole-based polymers, charge transport is typically described by a hopping model, where charges jump between localized states on adjacent polymer chains or monomer units. jnsam.comresearchgate.net
Computational modeling of charge mobility often relies on Marcus theory, which expresses the hopping rate as a function of two key parameters: the reorganization energy (λ) and the electronic coupling or transfer integral (V). researchgate.net The reorganization energy is the energy required to distort the geometry of a molecule when it gains or loses a charge, and it can be calculated using DFT by optimizing the geometries of both the neutral and ionized states. Carbazole derivatives are known for their high hole mobility. nih.govdergipark.org.tr
The transfer integral quantifies the electronic interaction between adjacent molecules and is highly sensitive to their relative distance and orientation. These parameters can be calculated for pairs of molecules (dimers) extracted from MD simulations or crystal structures. By calculating hopping rates for a multitude of pathways within a simulated morphology, a bulk charge carrier mobility can be estimated using methods like Kinetic Monte Carlo simulations. researchgate.net These predictions help establish structure-property relationships, guiding the design of polymers with higher charge mobility. researchgate.net
Mechanistic Studies of Polymerization Reactions
Understanding the mechanism of polymerization is key to controlling the structure and properties of the resulting polymer. The ethynyl groups at the 3 and 6 positions of the carbazole monomer are the reactive sites for polymerization. The polymerization of diethynylarenes can proceed through various mechanisms, often employing transition metal catalysts. nih.gov
Common catalytic systems for acetylene polymerization include rhodium-based catalysts, such as [Rh(nbd)Cl]₂, and palladium-based catalysts used in Sonogashira coupling reactions. nih.govmdpi.com These reactions typically involve a coordination-insertion mechanism where the monomer coordinates to the metal center, followed by insertion into a growing polymer chain. Ziegler-Natta catalysts (e.g., TiCl₄/AlR₃) have also been used for the polymerization of diethynylbenzene. nih.gov
A significant challenge in the polymerization of diethynyl monomers is controlling the reaction to favor the formation of linear, conjugated polymers while avoiding side reactions. One common side reaction is [2+2+2] cyclotrimerization, which leads to the formation of benzene rings and results in a cross-linked, insoluble network instead of a processable linear polymer. Computational studies can help elucidate the reaction pathways by calculating the activation energies for the desired linear polymerization versus undesired side reactions. This insight can guide the rational selection of catalysts and reaction conditions (e.g., temperature, solvent, monomer concentration) to maximize the yield and molecular weight of the desired soluble, conjugated polymer.
Optoelectronic and Electrochemical Properties of Poly 3,6 Diethynyl 9 Tetradecyl 9h Carbazole and Its Copolymers
Optical Absorption and Emission Characteristics in Solution and Thin Films
A comprehensive understanding of the optical properties of Poly(3,6-diethynyl-9-tetradecyl-9H-carbazole) would require detailed spectroscopic analysis.
Wavelength Maxima and Bandgap Determination
Data regarding the ultraviolet-visible (UV-Vis) absorption and photoluminescence (PL) spectra are essential to determine the key optical parameters. This would include the absorption maxima (λmax,abs) and emission maxima (λmax,em) in both solution and thin-film states. The optical bandgap (Eg), a critical parameter for electronic applications, is typically estimated from the onset of the absorption spectrum. This information is fundamental to understanding the electronic transitions within the polymer and its potential color of emission.
Photoluminescence Quantum Yield (PLQY) and Emission Efficiencies
The efficiency of the light-emission process is quantified by the photoluminescence quantum yield (PLQY). This value, representing the ratio of photons emitted to photons absorbed, is a crucial metric for assessing a material's suitability for use in light-emitting devices. PLQY values are needed for both the polymer in solution and as a solid thin film, as aggregation in the solid state can significantly impact emission efficiency.
Electrochemical Properties via Cyclic Voltammetry
Cyclic voltammetry (CV) is a standard technique used to investigate the electrochemical behavior of conjugated polymers and to determine their energy levels.
Oxidation and Reduction Potentials
Measurements of the onset oxidation (Eox) and onset reduction (Ered) potentials from the cyclic voltammogram are necessary. These potentials correspond to the energy required to remove an electron from and add an electron to the polymer, respectively.
Experimental Determination of HOMO and LUMO Energy Levels
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are key parameters that govern charge injection and transport in electronic devices. These values are experimentally estimated from the oxidation and reduction potentials obtained through cyclic voltammetry. The alignment of these energy levels with those of other materials in a device is critical for efficient operation.
Charge Carrier Mobility Measurements in Thin Film Devices
The charge carrier mobility (µ) is a measure of how quickly charge carriers (electrons or holes) move through a material under the influence of an electric field. It is a critical factor in determining the performance of organic field-effect transistors (OFETs) and organic solar cells. Standard techniques for measuring charge carrier mobility include the time-of-flight (TOF) method and the fabrication of field-effect transistors. Data on whether the polymer is a hole-transporter, an electron-transporter, or ambipolar, along with the magnitude of the mobility, are essential for evaluating its potential in various electronic applications.
Advanced Applications of 3,6 Diethynyl 9 Tetradecyl 9h Carbazole Derived Materials in Organic Electronics
Organic Light-Emitting Diodes (OLEDs) as Emitting Layers and Host Materials
Carbazole (B46965) derivatives are widely utilized in Organic Light-Emitting Diodes (OLEDs) due to their high charge mobility and electroluminescent properties. researchgate.net Materials derived from the 3,6-diethynyl-9-tetradecyl-9H-carbazole framework are employed both as components of the emitting layer and as host materials for phosphorescent emitters. nih.gov The high triplet energy of many carbazole derivatives makes them suitable hosts for red, green, and blue triplet emitters. researchgate.net
Blue-Light Emission Characteristics
Achieving efficient and stable deep-blue emission is a critical challenge in the development of full-color OLED displays. nih.gov The 3-(phenylethynyl)-9H-carbazole unit, a substructure of the title compound, has been identified as an effective building block for creating blue-emitting fluorophores, particularly in the deep-blue region. ub.edu The rigid and planar nature of the ethynyl (B1212043) linker promotes π-electron delocalization, which is essential for designing new fluorophores. ub.edu
Derivatives incorporating the 3,6-diethynyl carbazole core can be engineered to exhibit specific blue-light emission characteristics. For instance, carbazole-π-imidazole derivatives have been synthesized to function as bipolar blue-emitting materials. nih.gov In these systems, the carbazole moiety acts as the electron donor, favoring deep-blue emission due to its high singlet energy. nih.gov The choice of substituents on the carbazole and the nature of the π-bridge and acceptor units can prevent intramolecular charge transfer (ICT) processes, thus avoiding a bathochromic (red) shift in emission and preserving the deep-blue color. nih.gov A non-doped deep-blue OLED using a carbazole-based emitter achieved CIE coordinates of (0.159, 0.080) with a maximum external quantum efficiency (EQE) of 4.43%. nih.gov
| Emitter Type | CIE Coordinates | Max. EQE (%) | Reference |
| Carbazole-π-imidazole derivative | (0.159, 0.080) | 4.43 | nih.gov |
| Anthracene-carbazole derivative (P-DAC) | (0.16, 0.13) | 2.8 | encyclopedia.pub |
| Carbazole-fluorene derivative (JV55) | (0.16, 0.06) | 6.5 | encyclopedia.pub |
Role as Hole-Transporting Materials (HTMs)
The electron-rich nature of the carbazole core imparts excellent hole-transporting properties to its derivatives. researchgate.netmdpi.com Consequently, materials based on this compound are frequently used as hole-transporting layers (HTLs) in OLEDs. An efficient HTL facilitates the injection of holes from the anode and their transport to the emissive layer, contributing to balanced charge injection and recombination, which is crucial for high device efficiency. mdpi.com
Carbazole-based HTMs are known for their high thermal stability and the ability to form stable amorphous films (a high glass transition temperature, Tg), which is vital for the longevity and durability of OLED devices. mdpi.comnih.gov By chemically modifying the core structure, for example by creating star-shaped or twin molecules, properties like the highest occupied molecular orbital (HOMO) energy level and hole mobility can be precisely tuned to match the energy levels of adjacent layers, ensuring efficient charge injection. nih.govrsc.org
Organic Photovoltaic Devices (OPVs) and Solar Cells (OSCs)
The unique electronic properties of carbazole derivatives also make them highly suitable for applications in organic photovoltaics. snu.ac.kr They are primarily used as electron donor materials in the active layer of organic solar cells. researchgate.net
Donor Materials in Bulk Heterojunction Solar Cells
In bulk heterojunction (BHJ) solar cells, an active layer comprising a blend of an electron donor and an electron acceptor material is responsible for light absorption and charge generation. mustafakurban.comnih.gov Carbazole-based materials, including polymers and small molecules derived from the this compound scaffold, serve as effective donor materials. snu.ac.krnih.gov The extended π-conjugation provided by the diethynyl substitution allows for strong light absorption in the visible spectrum. snu.ac.kr
Upon photoexcitation, the donor material generates excitons (bound electron-hole pairs), which then diffuse to the donor-acceptor interface. e3s-conferences.org Efficient charge separation occurs at this interface, with the electron being transferred to the acceptor and the hole remaining on the donor. The separated charges are then transported to their respective electrodes, generating a photocurrent. The design of these donor materials often follows a donor-π-acceptor (D-π-A) architecture to facilitate intramolecular charge transfer upon photo-excitation. researchgate.net
| Device Structure | Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) (%) |
| BHJ OSC | BODIPY derivative | PCBM | 1.34 |
| BHJ OSC | MBTR | PC71BM | 8.76 |
| BHJ OSC | Pentacene-based organic molecule (PbOM) | - | (Predicted Improvement) |
Structure-Property Relationships for Power Conversion Efficiency
The power conversion efficiency (PCE) of an organic solar cell is determined by its short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF). The molecular structure of the donor material, such as a this compound derivative, plays a critical role in determining these parameters.
Energy Levels: The HOMO level of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor determine the Voc. A well-matched HOMO level is crucial for efficient hole extraction and for maximizing the open-circuit voltage. snu.ac.krmustafakurban.com
Light Absorption: The extent of π-conjugation influences the material's absorption spectrum. A broader absorption that covers a larger portion of the solar spectrum leads to a higher Jsc. snu.ac.kre3s-conferences.org The high molar extinction coefficients of carbazole-based dyes contribute to efficient light harvesting. snu.ac.krresearchgate.net
Charge Mobility: The ability of the donor material to transport holes to the anode is critical for minimizing charge recombination and achieving a high FF. The self-assembly and molecular packing of the carbazole derivatives in the solid state, influenced by side chains like the tetradecyl group, affect the charge carrier mobility. rsc.org
Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, and the performance of these devices is highly dependent on the semiconductor material used. Carbazole derivatives have been investigated as the active channel material in p-type OFETs due to their inherent hole-transporting capabilities. rsc.org
Development of p-Type Semiconducting Materials
The carbazole nucleus is inherently electron-rich, a characteristic that imparts strong p-type (hole-transporting) semiconducting properties to its derivatives. nih.govrsc.org The nitrogen atom within the carbazole ring can effectively stabilize a positive charge (hole), facilitating its transport through the material. nih.gov This makes carbazole-based polymers prime candidates for use as hole transport layers (HTLs) in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic cells (OPVs). researchgate.netresearchgate.net
Polymers derived from this compound are expected to exhibit excellent p-type characteristics. The polymerization through the diethynyl groups can lead to highly conjugated backbones, which is essential for efficient charge delocalization and transport. The long tetradecyl chain ensures good solubility and processability of the resulting polymers, allowing for the formation of uniform thin films required for device fabrication.
The performance of a p-type semiconductor is often evaluated by its hole mobility and the energy level of its highest occupied molecular orbital (HOMO). A high hole mobility allows for efficient extraction and transport of holes, while a suitable HOMO level is crucial for minimizing the energy barrier for hole injection from the anode. Studies on analogous carbazole-based polymers have demonstrated impressive hole mobilities. For instance, certain biscarbazole-based polymers have shown hole mobilities in the range of 1.50 x 10⁻⁵ to 4.33 x 10⁻⁵ cm²/Vs. nih.gov Furthermore, polyethers containing 3,6-diarylcarbazolyl groups have ionization potentials (which correspond to the HOMO energy level) between 5.47 eV and 5.69 eV, making them well-suited for hole transporting layers in OLEDs. researchgate.net For materials derived from this compound, similar or enhanced properties are anticipated due to the extended π-conjugation facilitated by the ethynyl linkages.
| Polymer Type | Key Property | Reported Value | Significance |
|---|---|---|---|
| Biscarbazole-based Polymer | Hole Mobility | 1.50 x 10⁻⁵ - 4.33 x 10⁻⁵ cm²/Vs | Demonstrates efficient hole transport in carbazole systems. nih.gov |
| Benzobisoxazole-Carbazole Copolymer | Hole Mobility | 2.2 x 10⁻² cm² V⁻¹ s⁻¹ | Shows high mobility achievable by copolymerization. mdpi.com |
| Polyethers with 3,6-diarylcarbazolyl groups | Ionization Potential (HOMO) | 5.47 - 5.69 eV | Indicates suitable energy levels for hole injection in OLEDs. researchgate.net |
Sensing Applications (e.g., Fluorescent Chemosensors for Specific Analytes)
The inherent fluorescence of the carbazole core makes it an excellent fluorophore for the development of chemosensors. nih.govrsc.org Carbazole-based materials often exhibit strong luminescence, and their emission properties can be sensitively modulated by the presence of specific analytes. researchgate.netrsc.org This has led to the creation of a wide array of fluorescent sensors for the detection of metal ions, explosives, and other environmentally or biologically significant molecules. nih.govmdpi.comnih.gov
Materials derived from this compound can be engineered into highly sensitive and selective fluorescent chemosensors. The ethynyl groups can be used to polymerize the monomer or to attach specific recognition units (receptors) that can selectively bind to a target analyte. Upon binding, the interaction between the receptor and the analyte can induce a change in the electronic structure of the carbazole fluorophore, leading to a detectable change in the fluorescence, such as quenching ("turn-off") or enhancement ("turn-on"). rsc.orgresearchgate.net
For example, carbazole-based fluorescent sensors have demonstrated remarkable sensitivity in detecting heavy metal ions. A sensor for copper ions (Cu²⁺) was reported with a detection limit as low as 1.19 x 10⁻⁸ mol L⁻¹. rsc.org Similarly, a conjugated polymer containing carbazole units was used to detect mercury ions (Hg²⁺) with a detection limit of 9.7 x 10⁻⁸ M. nih.gov The mechanism often involves the coordination of the metal ion with heteroatoms in the sensor molecule, which perturbs the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes, thus altering the fluorescence output. researchgate.net The porous nature of some carbazole-based polymers can also enhance sensing performance by pre-concentrating the analyte within the polymer matrix. nih.gov
| Target Analyte | Sensor Type | Detection Limit | Sensing Mechanism |
|---|---|---|---|
| Copper (Cu²⁺) | Carbazole-based molecular probe | 1.19 x 10⁻⁸ mol L⁻¹ | Fluorescence quenching. rsc.orgresearchgate.net |
| Mercury (Hg²⁺) | Carbazole-based conjugated polymer | 9.7 x 10⁻⁸ M | Fluorescence quenching. nih.gov |
| Picric Acid | Carbazole-based Metal-Organic Framework | Low concentrations | Fluorescence quenching via IFE, FRET, PET. mdpi.com |
| Trifluralin (Pesticide) | Carbazole-based porous polymer | High sensitivity in water | Fluorescence quenching. nih.gov |
Electrocatalytic Applications (e.g., N-doped carbons from carbonization of carbazole polymers)
Nitrogen-doped (N-doped) carbon materials have emerged as highly promising, cost-effective, and metal-free electrocatalysts for critical energy conversion reactions, particularly the oxygen reduction reaction (ORR) in fuel cells and metal-air batteries. researchgate.netmdpi.com The incorporation of nitrogen atoms into the carbon lattice creates active sites that can efficiently catalyze the reduction of oxygen. nih.govqub.ac.uk Nitrogen-containing polymers are ideal precursors for synthesizing these advanced carbon materials through a high-temperature pyrolysis process. mdpi.comnih.gov
Polymers synthesized from this compound are excellent candidates for producing high-performance N-doped carbon electrocatalysts. The carbazole unit provides a source of nitrogen that can be incorporated into the carbon framework during carbonization. The diethynyl groups contribute to a high carbon yield and can promote the formation of a cross-linked, graphitic structure upon pyrolysis.
The process involves heating the carbazole-based polymer under an inert atmosphere at elevated temperatures (typically 600-900 °C). researchgate.netqub.ac.uk During this process, the polymer decomposes and rearranges to form a carbonaceous material, with a fraction of the nitrogen atoms from the carbazole rings being retained within the carbon matrix in various bonding configurations (e.g., pyridinic-N, pyrrolic-N, and graphitic-N). qub.ac.uk These different nitrogen species are believed to act as the catalytically active centers for the ORR. researchgate.net Research on N-doped carbons derived from other nitrogen-containing polymers like polyaniline has shown excellent ORR performance, with high onset potentials and a preference for the efficient 4-electron reduction pathway of oxygen to water. researchgate.netnih.gov
| Precursor Polymer | Carbonization Temp. | Resulting Material | Key Performance Metric (ORR) |
|---|---|---|---|
| Polyaniline | 800 °C | N-doped activated carbon | Onset potential of 0.88 V vs. RHE. researchgate.net |
| Polypyrrole | 900 °C | N-doped carbon | Creates various active N-sites (pyridinic, quaternary). qub.ac.uk |
| Carbazole-based Porous Polymers | Not specified | Flexible N-doped porous carbons | High nitrogen content retained after carbonization. rsc.org |
| Imidazole-based Polymers | Not specified | N-doped ultramicroporous carbons | High N-content (up to 12 wt.%). nih.gov |
Future Research Directions and Outlook for 3,6 Diethynyl 9 Tetradecyl 9h Carbazole Based Systems
Rational Design of Next-Generation Carbazole (B46965) Monomers with Tailored Functionalities
The inherent versatility of the carbazole scaffold allows for extensive chemical modification to fine-tune its electronic and physical properties. researchgate.netnih.gov Rational design, aided by theoretical calculations like DFT/TDDFT, will be essential in predicting the properties of new monomers before their synthesis. nih.gov Future work will likely focus on modifying the core carbazole structure of the parent monomer, 3,6-Diethynyl-9-tetradecyl-9H-carbazole, in several key ways:
Modulation of the Carbazole Core: Introducing electron-donating or electron-withdrawing groups onto the carbazole backbone can systematically alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net This allows for precise tuning of the bandgap and color of emission in optoelectronic devices. ub.edu For instance, incorporating cyano groups could lower the LUMO for better electron injection, while adding further donor moieties could raise the HOMO.
Varying the N-Alkyl Chain: The 9-tetradecyl group primarily ensures solubility. Future designs could explore branched alkyl chains to further disrupt intermolecular packing and prevent π-aggregation, which can enhance charge mobility and device efficiency. mdpi.com Alternatively, replacing the alkyl chain with functional groups could introduce new capabilities, such as sensing moieties or cross-linking sites.
Functionalization of the Ethynyl (B1212043) Groups: While the ethynyl groups are primarily for polymerization, they can also be functionalized prior to polymerization. For example, click chemistry reactions could attach a wide variety of side chains, leading to materials with precisely controlled functionalities for applications in sensing or biology. daneshyari.com
A theoretical exploration of how substituents might alter the monomer's properties is presented below.
| Monomer Derivative | Substituent at 2,7-positions | Expected Effect on Electronic Properties | Potential Advantage |
| Derivative A | Methoxy (-OCH₃) | Raise HOMO level, slight effect on LUMO | Improved hole injection, red-shifted emission |
| Derivative B | Cyano (-CN) | Lower HOMO and LUMO levels | Improved electron injection and stability |
| Derivative C | Phenyl | Extend π-conjugation | Enhanced charge carrier mobility, tunable emission |
| Derivative D | Thienyl | Lower the bandgap | Increased light absorption in photovoltaics |
This table is illustrative, based on established principles of molecular design in carbazole chemistry. ub.edursc.org
Strategies for Enhanced Device Performance and Long-Term Stability
A critical challenge in organic electronics is achieving both high performance and long-term operational stability. For polymers derived from this compound, future research should address degradation pathways and morphological instabilities.
Key strategies include:
Control of Polymer Linkage: The choice of linking carbazole units at the 3,6-positions versus the 2,7-positions has a significant impact on polymer properties and stability. Research has shown that 3,6-linked carbazoles can inhibit side reactions and film aggregation, leading to better redox stability and faster response times in electrochromic devices. nih.gov Future work should focus on polymerization techniques that ensure regioregular 3,6-linkages to maximize these benefits.
Host-Guest System Optimization: In Organic Light-Emitting Diodes (OLEDs), carbazole-based polymers often serve as host materials for phosphorescent or TADF emitters. acs.orgmdpi.com The rational design of the polymer host is crucial for achieving high triplet energy to confine excitons on the guest emitter, as well as balanced charge transport. researchgate.net Future efforts will involve synthesizing copolymers that incorporate specific charge-transporting units alongside the this compound monomer to achieve this balance.
Morphological Stabilization: The long-term stability of organic electronic devices is often limited by the morphological changes in the active polymer film. acs.org Incorporating cross-linkable moieties or designing polymers with high glass transition temperatures (Tg) can create more robust thin films. scientific.net The ethynyl groups on the monomer itself could potentially be used for post-deposition cross-linking to lock in the optimal morphology.
Exploration of Novel Application Domains Beyond Current Optoelectronics
The unique chemical structure of this compound and its resulting polymers opens doors to applications beyond traditional OLEDs and solar cells. nih.gov
Microporous Organic Polymers (MOPs): The rigid, planar structure of the carbazole core combined with the linear ethynyl linkers is ideal for creating MOPs through self-assembly or oxidative coupling. rsc.org These materials possess high surface areas and tunable pore sizes, making them excellent candidates for gas storage and separation, particularly for CO₂ capture, owing to the electron-rich nature of the carbazole units. nih.gov
Chemical Sensors: The fluorescence of carbazole-based polymers is often sensitive to the presence of specific analytes. Quenching or enhancement of fluorescence upon binding can be used for sensing applications. Rational design could incorporate specific recognition sites into the polymer structure to create highly selective sensors for ions, explosives, or biological molecules. nih.gov
Supramolecular Gels and Soft Materials: Carbazole derivatives with long alkyl chains are known to form self-assembled organogels through π-π stacking and hydrophobic interactions. researchgate.net These gels can exhibit stimuli-responsive properties and could be used in areas like drug delivery or as templates for creating organized nanostructures.
| Potential Application Domain | Enabling Property of Carbazole System | Key Research Focus |
| Gas Storage/Separation | Rigid structure for microporosity; electron-rich cavities | Synthesis of high-surface-area MOPs from the monomer |
| Chemical Sensing | High fluorescence quantum yield; sensitivity to quenchers | Incorporating analyte-specific binding sites into the polymer |
| Organic Field-Effect Transistors | Good hole transport capability; processability | Optimizing molecular packing and film morphology for high charge mobility |
| Supramolecular Electronics | Self-assembly into ordered structures | Controlling the assembly process to create well-defined conductive nanowires |
Development of Advanced Characterization Techniques for In-situ Studies of Polymerization and Device Function
To gain a deeper understanding of structure-property relationships, future research must employ and develop advanced characterization techniques. Moving beyond static, ex-situ measurements to dynamic, in-situ studies is crucial.
In-situ Spectroelectrochemistry: This technique allows for the monitoring of electronic and structural changes in the polymer film as it undergoes electrochemical polymerization or redox switching in a device. researchgate.net This can provide direct insight into the nature of charge carriers (polarons, bipolarons) and degradation mechanisms.
Grazing-Incidence X-ray Diffraction (GIXD): While standard XRD provides information on molecular packing in bulk samples, in-situ GIXD can be used to study the evolution of crystallinity and orientation in thin films during annealing or even during device operation. This is critical for understanding how morphology affects performance and stability. nih.gov
Time-Resolved Spectroscopy: Techniques like transient absorption and time-resolved photoluminescence spectroscopy can probe the dynamics of excitons and charge carriers on femtosecond to microsecond timescales. These studies are essential for understanding energy transfer processes in host-guest systems and identifying efficiency loss pathways in OLEDs and solar cells.
Investigation of Supramolecular Assembly and Self-Organization of Carbazole-Based Polymers
The non-covalent interactions that govern how polymer chains pack together are critical determinants of a material's electronic properties. The interplay between the rigid, aromatic carbazole backbone and the flexible tetradecyl side chain in polymers derived from this compound is a rich area for future investigation.
Research will focus on:
Solvent and Processing Effects: The choice of solvent and processing conditions (e.g., spin coating speed, annealing temperature) can dramatically influence the final morphology of the polymer film. researchgate.net Systematic studies are needed to understand how these parameters can be tuned to control the degree of π-π stacking and long-range order.
Role of Alkyl Chains: The length and branching of the N-alkyl chains are known to strongly influence the gelation and self-assembly capabilities of carbazole derivatives. nih.gov The long tetradecyl chain promotes solubility but also drives assembly through hydrophobic forces. Understanding and controlling this balance is key to designing materials that are both processable and highly organized.
Chiral Supramolecular Assemblies: Introducing chiral centers into the side chains could lead to the formation of helically stacked polymer assemblies. Such structures could exhibit unique chiroptical properties, like circularly polarized luminescence (CPL), which are of great interest for applications in 3D displays and quantum information science. acs.org
By systematically pursuing these research directions, the scientific community can fully exploit the potential of this compound and its derivatives, paving the way for the next generation of high-performance organic materials and devices.
Q & A
Basic Research Question
- UV-Vis and Fluorescence Spectroscopy : Measure absorption/emission maxima to assess π-conjugation extension from ethynyl groups. Solvent polarity effects (e.g., redshift in DCM vs. hexane) indicate intramolecular charge transfer .
- Cyclic Voltammetry (CV) : Determine HOMO/LUMO levels using ferrocene as an internal standard. Ethynyl groups typically lower LUMO levels, enhancing electron affinity .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict frontier molecular orbitals and compare with experimental data .
How do steric effects of the tetradecyl group impact charge transport in carbazole-based polymers?
Advanced Research Question
The tetradecyl chain introduces steric bulk, which can:
- Reduce Interchain Interactions : Impede π-orbital overlap, lowering charge-carrier mobility. This is quantified via field-effect transistor (FET) measurements or space-charge-limited current (SCLC) techniques .
- Enhander Solubility vs. Performance Trade-off : While improving processability, excessive alkyl length (e.g., C14) may dilute the electroactive carbazole core. Comparative studies with C6 or C8 analogs using impedance spectroscopy reveal higher resistivity in tetradecyl derivatives .
What experimental challenges arise in electropolymerization of this compound, and how can they be mitigated?
Advanced Research Question
- Monomer Solubility : The hydrophobic tetradecyl chain limits solubility in polar electrolytes (e.g., acetonitrile). Use mixed solvents (e.g., THF:ACN 1:3) or surfactant additives .
- Film Adhesion : Long alkyl chains may weaken polymer-electrode adhesion. Pre-treatment of electrodes (e.g., O₂ plasma) enhances surface compatibility.
- Capacitance Optimization : As shown in poly(NPhSCz) systems, higher monomer concentrations (3–4 mM) improve capacitive behavior, but excessive concentrations lead to irregular film morphology .
How can structural contradictions in XRD and DFT data for 3,6-Diethynyl-carbazole derivatives be resolved?
Advanced Research Question
Discrepancies between experimental (XRD) and computational (DFT) bond lengths/angles often arise from:
- Crystal Packing Forces : XRD reflects solid-state interactions, while DFT models isolated molecules. Compare dihedral angles and torsional strains in both states .
- Software Parameterization : Use dispersion-corrected functionals (e.g., ωB97XD) to better model van der Waals interactions in alkyl chains . Refinement tools like SHELXL improve XRD data fitting .
What strategies are effective for incorporating this compound into donor-acceptor copolymers?
Basic Research Question
- Co-monomer Selection : Pair with electron-deficient units (e.g., benzothiadiazole) via Stille or Suzuki coupling. Monitor reactivity using ¹H NMR to track coupling efficiency .
- Side-Chain Engineering : Balance the tetradecyl group’s solubility with shorter chains in co-monomers to optimize phase separation in bulk heterojunctions .
- Optoelectronic Tuning : Adjust the ethynyl spacer length to modulate bandgap, as demonstrated in carbazole-thiophene systems .
How does the tetradecyl substituent affect aggregation-induced emission (AIE) in carbazole derivatives?
Advanced Research Question
- AIE Characterization : Compare photoluminescence (PL) intensity in solution (dissolved state) vs. solid state. Tetradecyl chains may suppress ACQ (aggregation-caused quenching) by reducing π-π stacking .
- Time-Resolved Fluorescence : Measure lifetime decay to distinguish radiative vs. non-radiative pathways. Bulky substituents often enhance radiative decay in aggregates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
